Bisandrographolide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Biosynthesis, and Chemical Synthesis of Bisandrographolide a
Extraction and Isolation Methodologies from Natural Sources
The primary source for Bisandrographolide (B10772405) A is the aerial parts of Andrographis paniculata medchemexpress.combiocrick.comsmolecule.comijpsr.comnih.govfrontiersin.orgresearchgate.netingentaconnect.comnih.govfrontiersin.orgmdpi.com. The extraction process typically involves using organic solvents, with ethanol (B145695) being a commonly employed agent, often in concentrations ranging from 70% to 95% google.commdpi.com.
Following initial extraction, purification is achieved through various chromatographic techniques. Column chromatography, utilizing stationary phases like silica (B1680970) gel and specific solvent systems (e.g., methanol/dichloromethane mixtures), is a standard method for separating and isolating BAA from other plant constituents ijpsr.comfrontiersin.orgingentaconnect.comgoogle.comacs.orgkemdikbud.go.id. High-Performance Liquid Chromatography (HPLC) is also frequently employed for both purification and quantification of Bisandrographolide A and related compounds ingentaconnect.com. Bioassay-guided purification has also been utilized to identify fractions containing active compounds, including BAA frontiersin.org. Sonication in ethanol has been reported as an efficient method for enhancing extraction yields mdpi.com.
Advanced Analytical Methodologies for Bisandrographolide a Research
High-Performance Liquid Chromatography (HPLC) Applications in Research
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique in the research and analysis of Bisandrographolide (B10772405) A. Its versatility allows for the separation, identification, and quantification of this compound within complex matrices. In research settings, HPLC is instrumental for isolating Bisandrographolide A from plant extracts, assessing its purity, and quantifying its presence in various samples.
Isolation and Purification: HPLC, particularly semi-preparative HPLC, has been successfully employed for the isolation of this compound. For instance, a semi-preparative Discovery HS-C18 column was utilized with an acetonitrile-water gradient to afford pure this compound. researchgate.net
Purity Assessment: HPLC is routinely used to evaluate the purity of isolated compounds, including this compound and related compounds like andrographolide (B1667393). nih.gov This ensures that subsequent biological studies are conducted with well-characterized material.
Quantification and Standardization: Reversed-phase HPLC (RP-HPLC) methods are vital for the quantification of this compound, enabling the standardization of herbal preparations and ensuring batch-to-batch consistency. ijpsr.comijpsr.com HPLC is a widely adopted analytical technique in the pharmaceutical industry for drug purity analysis, impurity identification, and the quantification of active pharmaceutical ingredients (APIs). ijarsct.co.in Its ability to analyze a broad range of compounds, coupled with high sensitivity and accuracy, makes it indispensable for quality control. scioninstruments.com
Rapid Resolution Liquid Chromatography-Time-of-Flight Mass Spectrometry (RRLC-TOF/MS) for Elucidation and Quantification
Rapid Resolution Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (RRLC-TOF/MS) represents a powerful analytical approach for the comprehensive analysis of complex plant samples, including those containing this compound. This technique offers high sensitivity, speed, and accuracy, facilitating both qualitative and quantitative analyses.
Qualitative and Quantitative Analysis: An RRLC-TOF/MS method has been developed for the qualitative and quantitative analysis of major chemical constituents in Andrographis paniculata. This method allows for the identification of numerous compounds, including diterpenoid lactones like this compound, within a short analysis time (e.g., 10 minutes). mdpi.comnih.govresearchgate.net
Structural Elucidation: By comparing retention times and accurate masses with standards or literature data, compounds can be unambiguously or tentatively identified. The technique also aids in summarizing characteristic fragmentation patterns, facilitating the prediction of structures for unknown compounds. mdpi.comnih.govresearchgate.net
Quantification of Marker Substances: Compounds such as andrographolide, dehydroandrographolide, and neoandrographolide (B1678159) have been quantified as marker substances using RRLC-TOF/MS. mdpi.comnih.govresearchgate.net
Method Performance: Studies have demonstrated good linearity for calibration curves (R² > 0.9995) within tested ranges. mdpi.comnih.govresearchgate.net Limits of detection (LODs) typically range from 0.02 to 0.06 μg/mL, and limits of quantification (LOQs) range from 0.06 to 0.2 μg/mL. mdpi.comnih.govresearchgate.net Precision, assessed by intra-day and inter-day relative standard deviations (RSDs), has been reported to be below 3.3% and 4.2%, respectively. mdpi.comnih.govresearchgate.net Mean recovery rates have been found to be between 96.7% and 104.5% with RSDs less than 2.72%. mdpi.comnih.govresearchgate.net The RRLC-TOF/MS approach is recognized for its practicality in analyzing complex samples due to its time-saving nature, sensitivity, precision, accuracy, and reduced solvent consumption. mdpi.comnih.govresearchgate.net
Mass Spectrometry Data: LC-MS analysis of this compound has yielded a molecular ion [M+1]+ of 665.53, consistent with its known structure. researchgate.net
Specific Chromatographic and Spectrometric Techniques for Purity and Identity Confirmation in Research Studies
Beyond HPLC and RRLC-TOF/MS, a suite of other chromatographic and spectrometric techniques are indispensable for confirming the purity and identity of this compound in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for structural elucidation and identity confirmation. For this compound, 1D ¹H and various 2D NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Correlation), ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed. researchgate.net These techniques provide detailed information about the connectivity of atoms and the spatial arrangement within the molecule, confirming its diterpene dimer structure. researchgate.net NMR is critical for providing robust evidence of compound identity, especially for regulatory submissions. emerypharma.com
Mass Spectrometry (MS): Various MS techniques, including LC-MS and LC-ESI-MS/MS, are used to determine the molecular weight and fragmentation patterns of this compound and related compounds. This information is vital for confirming molecular formula and structural integrity. researchgate.netresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied to analyze compounds present in plant extracts. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to assess the purity of compounds like andrographolide by analyzing their absorption spectra. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for initial purity assessments and as a complementary method for identifying compounds. nih.gov
Method Validation for Research Applications: Precision, Accuracy, and Selectivity
The reliability of analytical data generated for this compound hinges on rigorous method validation. Key parameters such as precision, accuracy, and selectivity are evaluated to ensure the suitability and robustness of the analytical procedures.
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed through repeatability (intra-day variation) and intermediate precision (inter-day variation). For this compound analysis, low relative standard deviations (RSDs) for intra-day (e.g., 0.611%) and inter-day (e.g., 0.926%) variations indicate high precision. ijpsr.com In RRLC-TOF/MS studies, intra-day and inter-day precisions have been reported with RSDs below 3.3% and 4.2%, respectively. mdpi.comnih.govresearchgate.net
Accuracy: Accuracy measures the closeness of the test results to the true value. It is commonly evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix. Mean recovery rates for this compound analysis have ranged from 96.7% to 104.5%, demonstrating good accuracy. mdpi.comnih.govresearchgate.net Validation guidelines often require accuracy to be assessed across a range of concentrations. ijapbc.com
Selectivity/Specificity: Selectivity (or specificity) is the ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample, such as impurities or degradation products. ijapbc.comeuropa.eu This is typically demonstrated by comparing the retention time and spectral characteristics of the analyte in the sample with those of a pure standard. ijpsr.com For chromatographic methods, selectivity is confirmed by achieving adequate resolution between the analyte peak and any potential interfering peaks. europa.eu
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for this compound quantification have shown excellent linearity, with R² values exceeding 0.9995. mdpi.comnih.govresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): LOD and LOQ define the lowest concentrations at which an analyte can be reliably detected and quantified, respectively. For this compound analysis using RRLC-TOF/MS, LODs are typically in the range of 0.02-0.06 μg/mL, and LOQs are in the range of 0.06-0.2 μg/mL. mdpi.comnih.govresearchgate.net
Range: The range of an analytical procedure is the interval between the lowest and highest concentrations for which the method has demonstrated suitable accuracy, precision, and linearity. europa.eu
These validated analytical methodologies are crucial for advancing the research and understanding of this compound, ensuring the quality and reliability of scientific findings.
Molecular and Cellular Mechanisms of Action of Bisandrographolide a
Modulation of Transient Receptor Potential Vanilloid (TRPV) Channels
Bisandrographolide (B10772405) A exhibits a notable and specific interaction with the Transient Receptor Potential Vanilloid (TRPV) family of ion channels, which are critical in mediating sensory responses to various physical and chemical stimuli.
Research has identified Bisandrographolide A as a potent activator of the TRPV4 channel. nih.govresearchgate.netnih.gov Studies employing calcium-imaging assays and electrophysiology have demonstrated that this compound activates TRPV4 channels with a half-maximal effective concentration (EC₅₀) in the range of 790–950 nM. researchgate.netnih.gov This activation leads to a significant influx of calcium ions into the cell, triggering downstream cellular signaling cascades. researchgate.net The compound has been shown to induce large TRPV4-like currents in immortalized mouse keratinocytes, which endogenously express the TRPV4 protein. researchgate.netnih.gov The activation of TRPV4 by this compound is believed to contribute to some of the physiological effects observed with Andrographis paniculata extracts.
In contrast to its potent effect on TRPV4, this compound has been found to be inactive towards other members of the TRPV subfamily. researchgate.netnih.gov Experimental evidence indicates that it does not activate or block the activation of TRPV1, TRPV2, or TRPV3 channels. researchgate.netnih.gov This selectivity highlights the specific nature of the molecular interaction between this compound and the TRPV4 channel. Another related compound abundant in Andrographis paniculata, andrographolide (B1667393), was also tested and found to be incapable of either activating or blocking TRPV4 channels, suggesting the unique dimeric structure of this compound is crucial for its activity. researchgate.netnih.gov
| TRPV Channel Subtype | Effect of this compound | EC₅₀ (nM) | Reference |
|---|---|---|---|
| TRPV4 | Activation | 790-950 | researchgate.netnih.gov |
| TRPV1 | No activation or blockage | N/A | researchgate.netnih.gov |
| TRPV3 | No activation or blockage | N/A | researchgate.netnih.gov |
The mechanism by which this compound gates the TRPV4 channel appears to be a direct interaction. Studies on cell-free outside-out patches from HEK293T cells overexpressing TRPV4 have shown that this compound can activate TRPV4 currents. researchgate.netnih.gov This finding suggests that the activation is membrane-delimited and does not rely on diffusible intracellular second messengers. researchgate.net While the precise binding site for this compound on the TRPV4 channel has not been fully elucidated, it is known that other activators, such as the synthetic phorbol ester 4α-phorbol 12,13-didecanoate (4αPDD), bind within a cavity located between the S1-S4 transmembrane helices and the TRP helix bundle. The inability of the monomeric andrographolide to activate TRPV4 suggests that the dimeric structure of this compound is a key determinant for its interaction and subsequent gating of the channel. researchgate.netnih.gov
Interactions with Specific Biomolecules and Protein Targets
Beyond its effects on ion channels, this compound has been shown to interact with other significant protein targets, indicating a broader range of cellular influence.
This compound has been identified as a binding partner for the CD81 protein, a member of the tetraspanin family of membrane proteins. nih.gov Microscale thermophoresis analysis has confirmed a direct binding interaction between this compound and CD81. nih.gov This interaction is functionally significant, as it has been shown to suppress the function of CD81. nih.gov In the context of esophageal cancer, the binding of this compound to CD81 is linked to the suppression of cancer cell motility and is considered a potential mechanism for the anti-metastatic activities observed with Andrographis paniculata extracts. nih.gov
Computational studies have highlighted the potential of this compound as an antiviral agent through its interaction with viral proteases. Specifically, in silico molecular docking simulations have identified this compound as a potent inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease, an enzyme essential for viral replication. nih.gov These studies revealed a high binding affinity of this compound to the protease's active site. nih.gov Further molecular dynamics (MD) simulation studies have validated this finding, demonstrating a stable binding interaction and the formation of hydrogen bonds between the compound and the ZIKV NS2B-NS3 protease. nih.gov
| Compound | Binding Affinity (kcal/mol) | Validation Method | Reference |
|---|---|---|---|
| This compound | -11.7 | Molecular Docking & MD Simulation | nih.gov |
| Andrographolide | -10.2 | Molecular Docking & MD Simulation | nih.gov |
| Andrographiside | -9.7 | Molecular Docking | nih.gov |
Engagement with Diphtheria Toxin
In silico studies have identified this compound as a potent inhibitor of the diphtheria toxin produced by Corynebacterium diphtheriae. In a molecular docking analysis of 18 bioactive compounds from the plant Andrographis paniculata, this compound demonstrated the strongest interaction with the catalytic domain of the diphtheria toxin. nih.gov This interaction is characterized by a significant binding energy, indicating a high affinity and stable binding.
The strong interaction is attributed to a combination of molecular forces. Notably, salt bridge interactions were identified as a key feature of the binding between this compound and the diphtheria toxin, a type of interaction not observed with many other compounds from the same plant. nih.gov Molecular dynamics simulations further validated the stability and strength of this interaction, highlighting this compound as a promising candidate for further investigation as a therapeutic agent against diphtheria. nih.gov
Table 1: Binding Affinity of this compound with Diphtheria Toxin
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| This compound | Diphtheria Toxin (Catalytic Domain) | -10.4 | Hydrogen bonds, Hydrophobic interactions, Salt bridges |
Binding to Cytokines and Chemokine Receptors (e.g., TNF-α)
Computational research has shown that this compound has a strong potential to interact with Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. A molecular docking study investigating the anti-inflammatory potential of various phytochemicals from Andrographis paniculata identified this compound as one of the most promising candidates for inhibiting TNF-α. nih.govresearchgate.net
The study calculated the binding energy of this compound with TNF-α, revealing a high-affinity interaction. This suggests that this compound may exert anti-inflammatory effects by directly binding to and potentially inhibiting the activity of TNF-α. The interaction involves the fitting of this compound into the active pocket of the TNF-α protein, stabilized by hydrogen bonds with specific amino acid residues. researchgate.net
Table 2: In Silico Binding Affinity of Phytochemicals with TNF-α
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | TNF-α | -8.6 |
| Andrographidine C | TNF-α | -8.6 |
| Neoandrographolide (B1678159) | TNF-α | -8.5 |
Regulation of Intracellular Signaling Pathways
Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-κB)
Currently, there is a lack of specific scientific research detailing the direct effects of this compound on pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). While related compounds from Andrographis paniculata have been studied for their inhibitory effects on the NF-κB pathway, dedicated studies on this compound's specific interactions with this pathway have not been identified.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Specific research on the direct modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways by this compound is not available in the current scientific literature.
There is no specific information available from research studies on the direct impact of this compound on the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.
There is currently no specific research data on the effects of this compound on the p38 MAPK signaling pathway.
Influence on Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling
Direct research specifically elucidating the influence of this compound on the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is not extensively available in the current scientific literature. However, studies on the related compound, andrographolide, have demonstrated significant inhibitory effects on this pathway, suggesting a potential area for future investigation for this compound.
The PI3K/Akt pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer.
Studies on andrographolide have shown that it can suppress the PI3K/Akt signaling pathway in various cancer cell lines. For instance, andrographolide has been found to inhibit the proliferation of breast cancer cells by downregulating the expression of key components of this pathway mdpi.com. It has been observed to suppress the phosphorylation of Akt, a central kinase in the pathway, thereby impeding downstream signaling events that promote cell survival and growth nih.govnih.gov. In the context of breast cancer, andrographolide's inhibitory effect on the PI3K/Akt pathway has been linked to the suppression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor angiogenesis and metabolism nih.gov. Furthermore, in chondrosarcoma cells, andrographolide has been shown to inhibit cell migration and invasion by suppressing the PI3K/Akt/mTOR signaling cascade frontiersin.org.
The inhibitory action of andrographolide on the PI3K/Akt pathway is not limited to cancer cells. It has also been implicated in the compound's anti-inflammatory effects. For example, andrographolide was found to abolish TNF-α-induced Akt phosphorylation in human umbilical vein endothelial cells, contributing to its anti-inflammatory properties mdpi.com.
Given the structural similarities between this compound and andrographolide, it is plausible that this compound may exert similar inhibitory effects on the PI3K/Akt pathway. However, dedicated studies are required to confirm this hypothesis and to elucidate the specific molecular interactions involved.
Ras Protein Binding and Downstream Pathway Inhibition
Direct experimental evidence of this compound binding to Ras proteins and inhibiting their downstream pathways is currently lacking in the scientific literature. However, research on andrographolide and its derivatives provides compelling evidence for their interaction with Ras, a family of small GTPases that are pivotal in signal transduction pathways regulating cell proliferation, differentiation, and survival.
Mutations in Ras genes are among the most common drivers of human cancers, making Ras proteins attractive therapeutic targets. Studies have shown that andrographolide derivatives can directly bind to transient pockets on the surface of the Kirsten-Ras (K-Ras) protein nih.govnih.gov. This binding interferes with the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a critical step in Ras activation nih.gov. By preventing this exchange, these compounds effectively lock Ras in its inactive state, thereby abrogating its downstream signaling nih.gov.
The inhibition of Ras activation by andrographolide derivatives leads to the suppression of downstream effector pathways, such as the mitogen-activated protein kinase (MAPK) cascade nih.gov. This has been demonstrated by a reduction in the phosphorylation of downstream proteins like ERK domainex.co.uk. The ability of these derivatives to inhibit both wild-type and oncogenic mutant forms of K-Ras underscores their therapeutic potential nih.gov.
While these findings are promising, it is important to note that they pertain to andrographolide and its synthetic derivatives. Further research is necessary to determine if this compound shares this ability to bind to Ras and inhibit its function. Molecular docking studies could provide initial insights into the potential interaction between this compound and Ras proteins.
Negative Regulation of STAT3 Activation
There is a paucity of direct research on the specific effects of this compound on the activation of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in cytokine signaling and has been implicated in the pathogenesis of various inflammatory diseases and cancers.
In contrast, the parent compound, andrographolide, and its derivatives have been shown to negatively regulate STAT3 activation. Studies have demonstrated that andrographolide can suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation and its subsequent translocation to the nucleus in cancer cells. This inhibition is achieved, in part, through the suppression of the upstream Janus-activated kinases (JAKs), specifically JAK1/2 nih.gov.
The downregulation of STAT3 activity by andrographolide has significant functional consequences. For instance, it has been shown to enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents nih.gov. Furthermore, a synthetic derivative of andrographolide, referred to as "compound 24," has been identified as a STAT3 inhibitor that can protect against acute liver damage in animal models nih.gov. This derivative was found to effectively inhibit the phosphorylation and dimerization of STAT3 nih.gov.
Given that this compound shares a common structural backbone with andrographolide, it is conceivable that it may also possess the ability to modulate STAT3 signaling. However, without direct experimental evidence, this remains speculative. Future studies are warranted to investigate the potential of this compound as a negative regulator of STAT3 activation.
Activation of Nrf2/HO-1 Pathway (for related compounds)
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.
Andrographolide has been shown to induce the expression and nuclear translocation of Nrf2 in various cell types nih.govnih.govresearchgate.net. This activation of Nrf2 leads to a subsequent increase in the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties nih.govnih.govresearchgate.net. The activation of the Nrf2/HO-1 pathway by andrographolide is thought to be a key mechanism underlying its neuroprotective, anti-inflammatory, and antioxidant effects nih.govresearchgate.net.
For example, in a model of subarachnoid hemorrhage, andrographolide was found to attenuate blood-brain barrier disruption and neuronal apoptosis by activating the Nrf2/HO-1 signaling pathway researchgate.net. Similarly, in a model of Alzheimer's disease, andrographolide was shown to suppress microglial activation through the Nrf2-related inflammatory response nih.gov.
Considering the structural relationship between this compound and andrographolide, it is plausible that this compound may also activate the Nrf2/HO-1 pathway. This hypothesis is supported by the known antioxidant and anti-inflammatory properties of extracts from Andrographis paniculata, which contain both compounds. However, dedicated research is needed to confirm the specific effects of this compound on this important protective pathway.
Preclinical Pharmacodynamics and Efficacy Studies of Bisandrographolide a in Non Human Models
Anti-inflammatory Activities
Bisandrographolide (B10772405) A has demonstrated notable anti-inflammatory effects in various preclinical studies. Its mechanisms of action involve the modulation of key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Cytokine Production
While much of the research on Andrographis paniculata has focused on andrographolide (B1667393), studies suggest that Bisandrographolide A also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. smolecule.com Although specific quantitative data on the inhibition of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) by this compound are not extensively detailed in the available research, its role as an anti-inflammatory agent suggests a likely modulatory effect on these key signaling molecules. The anti-inflammatory actions of related compounds from Andrographis paniculata have been shown to significantly reduce the expression of these cytokines. frontiersin.orgmdpi.comresearchgate.net
Modulation of Immune Responses
The immunomodulatory effects of this compound are an area of active investigation. One identified mechanism of action is its ability to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a discovery made through screening a library of extracts from 50 Chinese herbal plants. researchgate.netnih.govsemanticscholar.org Activation of TRPV4 channels can influence various physiological processes, including immune function. smolecule.com Additionally, research has indicated that this compound can bind to the protein CD81, which may play a role in its immunomodulatory and cellular signaling activities. smolecule.commedchemexpress.com These interactions suggest that this compound can influence the complex signaling pathways that govern immune cell function and inflammatory responses.
Efficacy in In Vitro and In Vivo Models of Inflammation (e.g., Arthritis, Colitis)
While specific in vivo studies focusing solely on this compound in models of arthritis and colitis are not extensively documented, the therapeutic potential of Andrographis paniculata extracts, which contain this compound, has been explored in such models. For instance, andrographolide, a related compound, has shown efficacy in animal models of rheumatoid arthritis and ulcerative colitis by reducing inflammatory markers and ameliorating disease severity. mdpi.comnih.govchondrex.comnih.govconsensus.appnih.gov These findings provide a basis for future research to specifically evaluate the efficacy of isolated this compound in these inflammatory disease models.
Antiviral Potential
This compound has been identified as a compound with potential antiviral activity against a range of viruses.
Mechanism of Interference with Viral Replication
The precise mechanisms by which this compound interferes with viral replication are still under investigation. smolecule.com However, it is believed to disrupt the viral life cycle. smolecule.com Research on other compounds from Andrographis paniculata has revealed various antiviral strategies, including inhibiting viral entry into host cells, interfering with viral gene expression, and disrupting viral replication machinery. nih.gov For example, andrographolide has been shown to inhibit the replication of viruses like Epstein-Barr virus (EBV) by targeting immediate-early gene transcription. nih.gov In silico studies have also suggested that compounds from Andrographis paniculata, including this compound, may act as inhibitors of the main protease of viruses like SARS-CoV-2, which is crucial for viral replication. researchgate.net Further research is necessary to fully elucidate the specific molecular targets and mechanisms of this compound's antiviral activity.
Activity against Specific Viruses (e.g., Zika Virus, Influenza, RSV, Dengue Virus)
The antiviral properties of this compound have been investigated, with several studies pointing towards its potential as an inhibitor of viral replication, particularly through in silico molecular docking simulations. smolecule.com
Zika Virus (ZIKV): Computational studies have identified this compound as a potential inhibitor of the Zika virus NS2B-NS3 protease, which is essential for viral replication. nih.govresearchgate.net In a molecular docking simulation, this compound demonstrated a high binding affinity for the protease's active site, with a binding energy of -11.7 kcal/mol. nih.govnih.gov This strong interaction, validated by molecular dynamics simulations, suggests that this compound is a promising candidate for further in vitro and in vivo studies to develop antiviral treatments for the Zika virus. nih.gov
Dengue Virus (DENV): Similar to its activity against Zika virus, the potential of this compound against Dengue virus has been assessed using computational models. mdpi.com One study identified it as a top potential inhibitor for the DENV non-structural protein 5 (NS5), a crucial enzyme for viral replication. nih.govnih.gov The docking analysis revealed a strong binding affinity with a score of -10.1 kcal/mol. nih.govnih.gov This interaction involves the formation of three hydrogen bonds and eight hydrophobic bonds with the NS5 protein, suggesting a stable and potent inhibitory complex. nih.gov
Influenza and Respiratory Syncytial Virus (RSV): this compound has been reported to exhibit antiviral activity against Influenza A and B viruses, as well as Respiratory Syncytial Virus (RSV). smolecule.commdpi.comresearchgate.net However, detailed preclinical data from in vitro or in vivo studies specifying the extent and mechanism of this activity are not extensively detailed in the available literature. One study noted its potential to improve the deposition of a recombinant adenovirus (used in vaccine delivery) in buccal explants, which could have implications for mucosal immunity against respiratory viruses. isv-online.org
| Virus | Viral Target | Study Type | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Zika Virus (ZIKV) | NS2B-NS3 Protease | Molecular Docking | -11.7 | nih.govnih.gov |
| Dengue Virus (DENV) | NS5 Protein | Molecular Docking | -10.1 | nih.govnih.gov |
Anticancer and Cytotoxic Effects
Research indicates that this compound possesses cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent. smolecule.com Its mechanisms appear to involve the inhibition of pathways crucial for cancer progression, such as metastasis.
Based on available research, specific preclinical studies detailing the direct induction of apoptosis in cancer cell lines, including human T-cell leukemia, by isolated this compound have not been extensively reported. While the broader class of compounds from Andrographis paniculata is known for such effects, the specific contribution and mechanism of this compound require further investigation. phcogrev.com
Detailed studies focusing specifically on the role of this compound in regulating cell cycle progression in cancer cells are not prominently featured in the current body of scientific literature. The activation of TRPV4 channels by this compound has been noted in the context of T-cell leukemia cells, and other studies have linked different TRP channels to the regulation of the G2/M cell cycle arrest, but a direct mechanistic link for this compound has yet to be established. nih.gov
This compound has demonstrated potential in inhibiting cancer metastasis. Research on esophageal cancer has shown that this compound, along with other related compounds, can bind to the protein CD81. researchgate.netherbalgram.org The downregulation of CD81 expression in esophageal cancer cells and tumors in mouse models was associated with a suppression of cancer cell motility, suggesting that this compound may be responsible for some of the anti-metastatic activities of Andrographis paniculata extract. researchgate.netresearchgate.net
Furthermore, this compound is a known activator of the transient receptor potential vanilloid 4 (TRPV4) channels. rroij.com The role of TRPV4 in cancer is complex; while it is required for breast cancer metastasis, its reduced expression in tumor endothelial cells has been linked to increased proliferation, suggesting a potential role in regulating tumor angiogenesis. mdpi.com This indirect evidence suggests that this compound's influence on TRPV4 channels could be a mechanism for modulating cancer-associated pathways, though more direct research is needed.
Antimicrobial Activities
The antimicrobial potential of compounds from Andrographis paniculata is well-documented, although research focusing specifically on isolated this compound is still emerging.
While direct antibacterial efficacy studies using isolated this compound are limited, computational research has explored its potential. In a study investigating compounds from Andrographis paniculata against extended-spectrum β-lactamase (ESBL) producing Escherichia coli, this compound was analyzed in a molecular docking simulation. nih.gov The simulation targeted the CTX-M-15 protein, a key enzyme responsible for antibiotic resistance in these bacteria. The study noted that the bioactive compounds, including this compound, showed a positive docking score, indicating a potential binding interaction with the bacterial protein. However, the in vitro antibacterial and antibiofilm tests in this study were conducted using a crude plant extract, not the purified compound. nih.gov Therefore, while in silico evidence suggests potential, further experimental validation is required to determine the specific efficacy of this compound against bacterial strains.
Antifungal Properties
Currently, there is a lack of specific preclinical data from non-human models detailing the antifungal properties of this compound. While extracts of Andrographis paniculata and some of its other constituent compounds have been investigated for antifungal activity, dedicated studies on this compound's efficacy and mechanisms against fungal pathogens are not available in the current scientific literature.
Inhibitory Effects on Toxin Production (e.g., Diphtheria Toxin)
Computational studies have identified this compound as a potential inhibitor of diphtheria toxin, a key virulence factor of Corynebacterium diphtheriae. An in silico study utilized molecular docking to screen 18 bioactive compounds from Andrographis paniculata against the catalytic domain of the diphtheria toxin. herbalgram.org Among the screened compounds, this compound demonstrated the most significant interaction. herbalgram.org
The research highlighted that this compound exhibited the highest binding affinity, suggesting a strong potential to interfere with the toxin's activity. herbalgram.org This strong interaction is attributed to the formation of multiple hydrogen bonds and hydrophobic interactions with the active site of the toxin. herbalgram.org Further analysis through molecular dynamics simulations supported the stability of the this compound-toxin complex. nih.gov
Pharmacokinetic property predictions also favored this compound, as it was the only one of the top-ranked molecules to be negative for AMES toxicity, a measure of mutagenic potential. nih.gov These computational findings suggest that this compound is a promising candidate for further in vitro and in vivo studies to validate its effectiveness against diphtheria. herbalgram.orgnih.gov
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| This compound | -10.4 |
| Andrographiside | -9.5 |
| Isoandrographolide | -9.4 |
| Neoandrographolide (B1678159) | -9.1 |
Cardioprotective and Antihypertensive Properties (derived from studies of Andrographis paniculata constituents)
While direct preclinical studies on the cardioprotective and antihypertensive effects of this compound are limited, extensive research on other constituents of Andrographis paniculata, particularly andrographolide, has demonstrated significant cardiovascular benefits in non-human models. One study has noted that this compound is an antihypertensive compound, though the preclinical data supporting this is not detailed.
Protection Against Hypoxia-Reoxygenation Injury in Myocardial Cells
Andrographolide, a major diterpenoid lactone from A. paniculata, has shown protective effects against hypoxia-reoxygenation (H/R) injury in cardiomyocytes. frontiersin.org In a study using neonatal rat cardiomyocytes, pretreatment with andrographolide protected the cells from H/R-induced injury. frontiersin.org This protective action was associated with an upregulation of cellular reduced glutathione (GSH) levels and enhanced antioxidant enzyme activities. frontiersin.org The study further revealed that andrographolide up-regulated the mRNA and protein levels of the catalytic and modifier subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. frontiersin.org This suggests that andrographolide's cardioprotective effect against H/R injury is mediated, at least in part, by boosting the intrinsic antioxidant capacity of myocardial cells.
Attenuation of Cardiac Remodeling
Preclinical studies have shown that andrographolide can attenuate adverse cardiac remodeling following myocardial infarction. In a mouse model of myocardial infarction induced by left anterior descending (LAD) ligation, administration of andrographolide significantly improved cardiac function and reduced cardiac fibrosis and inflammation. herbalgram.org The mechanism behind this effect was linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. herbalgram.org Andrographolide was found to block oxidative stress and the nuclear translocation of p-P65, a subunit of the pro-inflammatory transcription factor NF-κB. herbalgram.org
In another study focusing on pressure overload-induced cardiac hypertrophy, andrographolide was also found to be protective. researchgate.net It attenuated cardiac hypertrophy by suppressing endoplasmic reticulum stress in a mouse model of transverse aortic constriction. researchgate.net
Vascular Smooth Muscle Relaxation Mechanisms
The antihypertensive properties of A. paniculata constituents are partly attributed to their effects on vascular smooth muscle. Andrographolide has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and hypertension. nih.gov This anti-proliferative effect is mediated through the inhibition of the NF-κB signaling pathway. nih.gov
Furthermore, another constituent, 14-deoxy-11,12-didehydroandrographolide, has been identified as a potent hypotensive and vasorelaxant agent. While the direct effects of this compound on vascular smooth muscle have not been extensively studied, one research paper identified it as a potent activator of the TRPV4 (Transient Receptor Potential Vanilloid 4) channel. The authors of this study speculated that the activation of TRPV4 by this compound could contribute to arterial dilation and a subsequent decrease in blood pressure, as TRPV4 is known to be involved in regulating vascular tone.
Neuroprotective Implications
The neuroprotective potential of this compound has not been directly investigated in preclinical models. However, extensive research on andrographolide and extracts of Andrographis paniculata suggests significant protective effects on the central nervous system. Pharmacodynamic studies have confirmed that andrographolide can cross the blood-brain barrier, allowing it to exert its effects in various brain regions.
In a rat model of permanent middle cerebral artery occlusion, a model for ischemic stroke, andrographolide demonstrated significant neuroprotective effects. nih.gov It reduced the infarct volume by approximately 50% and improved neurological deficits. nih.gov The neuroprotective mechanism was attributed to its potent anti-inflammatory activity, specifically the suppression of microglial activation and the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, through the inhibition of the NF-κB pathway. nih.gov
Furthermore, in models of Alzheimer's disease, andrographolide has been shown to reduce the aggregation of amyloid-beta plaques and suppress the associated neuroinflammatory response. It also showed potential benefits in models of Parkinson's disease, multiple sclerosis, and cognitive impairment related to surgery or diabetes. While these findings are promising for the therapeutic potential of A. paniculata constituents in neurological disorders, further research is needed to determine the specific neuroprotective role, if any, of this compound. The aforementioned activation of TRPV4 channels by this compound could be a potential area of investigation for its neurological effects, as TRPV4 is expressed in the brain and has been implicated in various neuronal functions.
Impact on Metabolic Homeostasis (derived from studies of Andrographis paniculata constituents)
Preclinical research into the constituents of Andrographis paniculata has revealed significant effects on metabolic homeostasis, particularly concerning glucose regulation. While direct studies on this compound are limited in this specific context, extensive investigation into the plant's primary active compound, andrographolide, and its extracts provides a foundational understanding of how these constituents may influence glucose uptake and insulin sensitivity in non-human models.
Modulation of Glucose Uptake
Studies utilizing various non-human models have demonstrated that constituents of Andrographis paniculata, notably andrographolide, can enhance glucose uptake through several mechanisms. A primary mechanism involves the glucose transporter 4 (GLUT4), a key protein responsible for transporting glucose into skeletal muscle and fat cells. mdpi.comnih.gov
In streptozotocin (STZ)-induced diabetic rats, administration of andrographolide was found to increase the mRNA and protein levels of GLUT4 in the soleus muscle. frontiersin.org This upregulation of GLUT4 is a critical factor in improving glucose utilization by peripheral tissues. frontiersin.org Further research in L6 myotubes, a cell line model for skeletal muscle, showed that andrographolide significantly increased glucose uptake in a dose-dependent manner in both normal and insulin-resistant cells. mdpi.comnih.gov This effect was linked to the promotion of GLUT4 expression and its translocation to the plasma membrane. mdpi.com The promotion of glucose uptake by andrographolide in L6 cells appears to be mediated through the protein kinase C (PKC) pathway. mdpi.com
Similarly, studies on primary rat hippocampal neurons have shown that andrographolide enhances neuronal glucose uptake and metabolism. nih.gov This action is mediated by inducing the expression of GLUT3 and GLUT4 transporters and is dependent on the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govmdpi.com An ethanolic extract of Andrographis paniculata (APE) and one of its major diterpenoids, 14-deoxy-11,12-didehydroandrographolide (deAND), have also been shown to reverse the impaired membrane translocation of GLUT4 in the adipose tissue of high-fat diet-fed mice. nih.gov
| Compound/Extract | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| Andrographolide | STZ-induced diabetic rats | Increased GLUT4 mRNA and protein levels in soleus muscle. frontiersin.org | Enhanced glucose uptake in peripheral muscle. frontiersin.org |
| Andrographolide | L6 myotubes (normal and insulin-resistant) | Significantly increased glucose uptake in a dose-dependent manner. mdpi.comnih.gov | Promoted GLUT4 expression and translocation via the PKC pathway. mdpi.com |
| Andrographolide | Primary rat hippocampal neurons | Enhanced neuronal glucose uptake and metabolism. nih.gov | Induced GLUT3 and GLUT4 expression via AMPK activation. nih.gov |
| Andrographis paniculata Ethanolic Extract (APE) & 14-deoxy-11,12-didehydroandrographolide (deAND) | High-fat diet-induced obese mice | Reversed impaired GLUT4 membrane translocation in epididymal adipose tissue. nih.gov | Improved insulin-stimulated glucose uptake in adipose tissue. nih.gov |
Effects on Insulin Resistance
Insulin resistance, a condition where cells fail to respond normally to the hormone insulin, is a hallmark of type 2 diabetes. frontiersin.org Several preclinical studies indicate that constituents from Andrographis paniculata can ameliorate insulin resistance.
In Wistar rats, treatment with Andrographis paniculata led to improved insulin sensitivity, as evidenced by a significant reduction in the homeostasis model assessment of insulin resistance (HOMA-IR) and an increase in pancreatic β-cell function (HOMA-β). nih.gov The plant extract was shown to attenuate high-fat diet-induced insulin resistance by mitigating inflammation-driven impairment of insulin signaling. nih.gov
A derivative of andrographolide, AL-1 (an andrographolide-lipoic acid conjugate), demonstrated significant effects in a high-fat diet/streptozocin-induced diabetic rat model. nih.gov Treatment with AL-1 reduced HOMA-IR levels and enhanced the insulin sensitivity index (ISI). nih.gov The mechanism appears to involve the protection of pancreatic islets from glucose-induced oxidative damage through the down-regulation of the NF-κB signaling pathway. nih.gov
In high-fat diet-induced obese mice, an ethanolic extract of A. paniculata (APE) and 14-deoxy-11,12-didehydroandrographolide (deAND) were found to significantly ameliorate hyperglycemia and insulin resistance. nih.gov These compounds reversed the detrimental effects of TNF-α, a pro-inflammatory cytokine known to induce insulin resistance, on the insulin signaling pathway in 3T3-L1 adipocytes. nih.govworldscientific.com This suggests that the constituents protect against insulin resistance by reducing inflammation-driven impairment of insulin sensitivity. nih.gov
| Compound/Extract | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| Andrographis paniculata extract | Wistar rats | Reduced HOMA-IR and increased HOMA-β. nih.gov | Improved insulin sensitivity and β-cell function. nih.gov |
| AL-1 (Andrographolide derivative) | High-fat diet/STZ-induced diabetic rats | Significantly reduced HOMA-IR and increased the insulin sensitivity index (ISI). nih.gov | Protected pancreatic islets via down-regulation of the NF-κB signaling pathway. nih.gov |
| Andrographis paniculata Ethanolic Extract (APE) & 14-deoxy-11,12-didehydroandrographolide (deAND) | High-fat diet-induced obese mice | Ameliorated HFD-induced hyperglycemia and insulin resistance. nih.gov | Reversed TNF-α-induced impairment of insulin signaling. nih.gov |
| Andrographolide | 3T3-L1 adipocytes | Suppressed TNF-α induced activation of the NF-κB signaling pathway. frontiersin.org | Modulated insulin resistance. frontiersin.org |
Structure Activity Relationships Sar and Design of Bisandrographolide a Derivatives
Identification of Key Pharmacophores and Structural Motifs for Biological Activity
Bisandrographolide (B10772405) A is characterized by its dimeric diterpenoid structure, a key feature that distinguishes it from its monomeric precursor, andrographolide (B1667393) smolecule.com. This unique dimeric architecture is fundamental to its biological activities, enabling distinct receptor interactions and potentially enhancing efficacy compared to related monomeric compounds smolecule.com. A primary identified activity of Bisandrographolide A is the potent activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, with an EC50 in the range of 790-950 nM medchemexpress.comchemfaces.comresearchgate.net. Notably, the monomeric andrographolide has been shown to be inactive towards TRPV4 channels, highlighting the critical role of the dimeric structure in this interaction chemfaces.comresearchgate.net.
Beyond its interaction with TRPV channels, this compound has demonstrated significant potential against various viral targets. In silico studies indicate strong binding affinities to viral proteins, including the Zika virus (ZIKV) NS2B-NS3 protease nih.gov and Dengue virus NS5 protein mdpi.com. It also shows promise against targets associated with SARS-CoV-2 japsonline.combiorxiv.orgbiorxiv.org and the Marburg virus VP35 protein jabonline.in. Additional reported activities include anti-inflammatory, immunostimulant, and antihypertensive effects medchemexpress.com, along with the ability to bind to CD81 and modulate its function medchemexpress.com. The stereochemical configuration at chiral centers, such as C-12 and C-15', is also a crucial motif, influencing the selective activation of different TRPV channel subtypes by various bisandrographolides acs.org.
Influence of Dimeric Structure on Efficacy and Target Binding
The dimeric nature of this compound is a defining structural attribute that significantly impacts its biological efficacy and target binding profile smolecule.com. This dimeric architecture allows for unique interactions with biological targets, potentially leading to enhanced potency and altered selectivity when compared to its monomeric counterparts smolecule.com. A clear demonstration of this influence is the differential activation of TRPV4 channels; this compound is an effective activator, whereas andrographolide is not chemfaces.comresearchgate.net. This suggests that the dimeric form is essential for effectively engaging the TRPV4 binding site.
Furthermore, studies involving different stereoisomers of bisandrographolides (compounds 1-5) underscore the importance of stereochemistry within the dimeric structure for target selectivity. These compounds exhibit selective activation of various TRPV channels, with specific configurations, such as the 12R/15'S configuration in compound 5, showing superior efficacy in activating TRPV1 and providing cardioprotective effects acs.org. In silico investigations also support the role of the dimeric structure in target engagement. For instance, this compound displayed a higher binding affinity (-11.7 kcal/mol) to the ZIKV NS2B-NS3 protease than andrographolide (-10.2 kcal/mol) nih.gov, and a strong binding score (-8.6 kcal/mol) for the Marburg virus VP35 protein jabonline.in, suggesting that its dimeric structure facilitates more favorable interactions with these viral targets.
Computational Modeling of Ligand-Receptor Interactions
Computational modeling, particularly molecular docking, has been pivotal in understanding the potential interactions of this compound with various biological targets.
TRPV Channels: While specific binding site details for this compound are still being elucidated, its activation of TRPV4 channels is characterized as membrane-delimited chemfaces.comresearchgate.net. Research on other TRPV4 activators suggests interactions within the transmembrane domains (TM3/4) of the channel .
Viral Targets:
Zika Virus NS2B-NS3 Protease: this compound demonstrated a potent binding affinity of -11.7 kcal/mol, exhibiting favorable interactions at the binding site and good binding stability, as confirmed by molecular dynamics simulations nih.gov. It also formed hydrogen bonds with the ZIKV NS2B-NS3 protease nih.gov.
Dengue Virus NS5 Protein: Docking studies revealed a binding score of -10.1 kcal/mol for this compound with the Dengue virus NS5 protein. It established three hydrogen bonds with residues Asn609, Asp663, and Val603, and formed eight hydrophobic bonds, indicating significant interaction with the protein's active site mdpi.com.
Marburg Virus VP35 Protein: this compound achieved a docking score of -8.6 kcal/mol against the VP35 protein jabonline.in.
SARS-CoV-2 Targets: In silico analyses have identified this compound as a potential inhibitor of SARS-CoV-2, showing strong binding affinity and favorable pharmacokinetic profiles against targets such as the spike glycoprotein (B1211001) and main protease japsonline.combiorxiv.orgbiorxiv.org.
TNF-α: Docking studies targeting TNF-α yielded a score of -8.6 Kcal/mol, suggesting a role in modulating inflammatory pathways x-mol.net.
Design and Semisynthesis of Novel this compound Analogs
While direct semisynthesis of this compound analogs is not extensively detailed in the literature, research on the parent compound, andrographolide, and naturally occurring bisandrographolide derivatives provides a strategic framework for analog design. Studies involving andrographolide derivatives have focused on modifying key functional groups to enhance biological activities, particularly cytotoxicity and antiviral effects researchgate.netkemdikbud.go.idmdpi.combuu.ac.thresearchgate.net. These modifications typically involve alterations at hydroxyl groups (e.g., C-3, C-14, C-19) or the introduction of new chemical moieties, such as ester, alkoxy, or amino groups kemdikbud.go.idmdpi.combuu.ac.thresearchgate.net.
For instance, esterification of hydroxyl groups and the introduction of a benzylidene moiety at specific positions of andrographolide have yielded analogs with improved anticancer activity researchgate.netkemdikbud.go.idmdpi.com. The synthesis of 12-amino-andrographolide analogues has also produced compounds with promising cytotoxic potential buu.ac.thresearchgate.net. The isolation and evaluation of novel bis-andrographolide ethers for anti-HIV activity tandfonline.com represent an example of exploring naturally occurring dimeric derivatives. Patent literature also indicates efforts to modify andrographolide at positions such as C-7, C-12, or C-15 to create derivatives and analogs with potential applications against viral infections and neoplastic diseases google.com. These approaches collectively illustrate the general strategy of structural modification to discover novel therapeutic agents.
Comparative Biological Evaluation of Derivatives
Comparative biological evaluations highlight the distinct activities and selectivities of this compound and its related compounds.
TRPV Channel Modulation: Bisandrographolides exhibit differential selectivity for TRPV channels, influenced by their stereochemistry. Compounds 1-5, with varying configurations at C-12 and C-15', have been shown to selectively activate different TRPV subtypes acs.org. Specifically, Bisandrographolide 5, possessing a 12R/15'S configuration, demonstrated the most effective activation of TRPV1 and provided the best protection to cardiomyocytes acs.org. In contrast, this compound (BAA) is primarily recognized for its potent activation of TRPV4 (EC50: 790-950 nM), with no significant activity reported for TRPV1, TRPV2, or TRPV3 chemfaces.comresearchgate.net.
Antiviral Efficacy: In silico studies comparing this compound with andrographolide against viral targets reveal differences in binding affinity. This compound exhibited a higher binding affinity (-11.7 kcal/mol) to the Zika virus NS2B-NS3 protease than andrographolide (-10.2 kcal/mol) nih.gov. Similarly, for the Dengue virus NS5 protein, this compound showed a significant docking score (-10.1 kcal/mol) and formed substantial interactions mdpi.com. Both this compound and andrographolide have also been implicated in potential anti-SARS-CoV-2 activity, with this compound noted for its strong binding affinity and favorable pharmacokinetic properties japsonline.combiorxiv.orgbiorxiv.org.
Cytotoxicity: While andrographolide itself possesses cytotoxic activity against various cancer cell lines kemdikbud.go.idmdpi.comphcogrev.com, semi-synthetic derivatives have shown improved potency. For instance, ester derivatives and analogs with modifications at specific positions, such as C-17 or C-12, have demonstrated enhanced cytotoxic effects compared to the parent compound researchgate.netkemdikbud.go.idmdpi.combuu.ac.thresearchgate.net. Bisandrographolide ether has also shown potential cytotoxicity phcogrev.com.
Cardioprotection: Certain bisandrographolide isomers have demonstrated protective effects against hypoxia-reoxygenation injury in cardiomyocytes. Compound 5, with a specific stereochemical configuration, was particularly effective in activating TRPV1 and providing the best cardioprotection acs.org.
Data Tables
Table 1: TRPV Channel Activation Profile of Bisandrographolides
| Compound Name | TRPV1 | TRPV2 | TRPV3 | TRPV4 | Reference |
| This compound | No | No | No | Yes | chemfaces.comresearchgate.net |
| Bisandrographolide 5 | High | N/A | N/A | N/A | acs.org |
Preclinical Pharmacokinetics and Biotransformation of Bisandrographolide a in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The absorption, distribution, metabolism, and excretion (ADME) profiles of Bisandrographolide (B10772405) A in preclinical animal models are not well-characterized through experimental studies. However, in silico evaluations have provided preliminary insights. Some computational analyses suggest that Bisandrographolide A may require modifications to achieve optimal drug-like properties, indicating potential challenges in its absorption or distribution researchgate.netjabonline.in. Specifically, in silico predictions have indicated that this compound might exhibit less favorable ADME characteristics compared to other related phytochemicals, or that its properties would benefit from enhancement jabonline.in. Conversely, one in silico study predicted "excellent pharmacokinetic properties" for "Bisandrographolide" in the context of inhibiting the Porcine Epidemic Diarrhea Virus (PEDV) openveterinaryjournal.com. These in silico findings highlight the need for experimental validation to ascertain the actual ADME behavior of this compound in various animal models.
Half-Life (T1/2), Maximum Plasma Concentration (Cmax), and Time to Cmax (Tmax)
Volume of Distribution and Systemic Clearance
Similarly, experimental data regarding the volume of distribution (Vd) and systemic clearance of this compound in animal models is scarce. The volume of distribution provides insight into how widely a drug is distributed throughout the body's tissues, while systemic clearance reflects the rate at which the drug is eliminated from the body. Without specific experimental data for this compound, it is challenging to define its pharmacokinetic disposition in preclinical species.
Biotransformation Pathways and Metabolite Identification in Animal Models
Information concerning the specific biotransformation pathways and the identification of metabolites for this compound in animal models is limited. While research has explored the metabolism of related compounds like Andrographolide (B1667393), detailing phase I and phase II metabolic reactions nih.govresearchgate.netnih.gov, these findings cannot be directly extrapolated to this compound due to potential structural differences and subsequent metabolic variations. Further studies are required to elucidate how this compound is metabolized in vivo and to identify any active or inactive metabolites.
Strategies for Enhancing Bioavailability in Preclinical Settings
Given the in silico indications that this compound may require modifications to optimize its drug-like properties researchgate.net, strategies to enhance its bioavailability are likely to be essential for its preclinical development. Although direct bioavailability data for this compound is limited, the broader field of natural product drug development offers several approaches. For related compounds such as Andrographolide, formulation strategies involving nanoparticles, liposomes, or complexation with phospholipids (B1166683) have been investigated to overcome challenges like poor solubility and rapid clearance engineering.org.cnmedcraveonline.comresearchgate.netresearchgate.net. These advanced delivery systems aim to improve drug absorption and prolong its presence in the systemic circulation, thereby potentially increasing therapeutic efficacy. Such strategies could be explored for this compound to address potential pharmacokinetic limitations.
Computational and in Silico Approaches in Bisandrographolide a Research
Virtual Screening for Novel Drug Candidates
Virtual screening (VS) is a computational methodology that leverages advanced algorithms and predictive models to analyze vast chemical libraries, enabling scientists to identify promising compounds for drug development without the need for extensive physical synthesis and testing. This process significantly accelerates the identification of potential drug candidates by predicting their likelihood of binding affinity to specific target proteins or receptors, thereby improving hit rates and reducing costs associated with traditional screening methods labinsights.nl. The application of virtual screening to natural products, such as Bisandrographolide (B10772405) A, has proven effective in uncovering novel therapeutic agents for various diseases.
Bisandrographolide A, a diterpenoid isolated from Andrographis paniculata, has been a subject of several in silico studies aimed at identifying its potential as a lead compound for novel drug candidates. These studies typically involve molecular docking simulations to assess the binding affinity of this compound to various protein targets implicated in disease pathogenesis.
Research has explored this compound's potential against a range of targets. In studies investigating antiviral agents, this compound demonstrated significant binding interactions. For instance, it showed a binding affinity of -9.3 kcal/mol when docked against the NS5 target protein of the Dengue virus, identifying it as a top potential candidate for Dengue fever treatment. Molecular dynamics (MD) simulations further confirmed the stable formation of protein-ligand complexes with this target mdpi.com. Similarly, this compound, along with Andrographolide (B1667393), was validated as a potential hit compound exhibiting good binding and hydrogen bond interactions with the Zika virus NS2B-NS3 protease, suggesting its utility in developing antiviral phytopharmaceuticals .
Beyond antiviral applications, this compound has also been evaluated for its anti-inflammatory and antibacterial properties. In the context of inflammatory diseases like Rheumatoid Arthritis, this compound exhibited a docking score of -8.6 Kcal/mol when screened against Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation. This finding suggests that this compound could be modified in vitro to yield a promising therapeutic agent x-mol.netresearchgate.net. Furthermore, studies targeting bacterial toxins have identified this compound as a potent inhibitor. When docked against the diphtheria toxin, it achieved a binding score of -10.4 Kcal/mol. Molecular dynamics simulations further supported its role as a hit compound, indicating its potential for further development into an anti-diphtheria agent dntb.gov.uanih.gov. This compound was also identified as one of four best ligands in a virtual screening effort to find potential drug candidates for COVID-19 researchgate.net.
These in silico investigations collectively highlight this compound's broad potential as a scaffold for developing novel drug candidates across diverse therapeutic areas. The consistent identification of this compound as a high-scoring compound across various targets underscores the value of virtual screening in natural product drug discovery.
Summary of Virtual Screening Findings for this compound
| Target Protein | Associated Disease/Condition | Docking Score (Kcal/mol) | Study Reference | Notes |
| Marburg Virus VP35 | Marburg Hemorrhagic Fever | Not specified | jabonline.in | Identified as showing best docking scores with the target protein. |
| Dengue Virus NS5 | Dengue Fever | -9.3 | mdpi.com | Identified as a top potential candidate; MD simulations confirmed stable protein-ligand complex. |
| Zika Virus NS2B-NS3 Protease | Zika Virus Infection | Not specified | Validated as a potential hit compound, exhibiting good binding and hydrogen bond interactions. | |
| Tumor Necrosis Factor-alpha (TNF-α) | Rheumatoid Arthritis/Inflammation | -8.6 | x-mol.netresearchgate.net | Suggested for in vitro modification to lead to a promising drug candidate. |
| Diphtheria Toxin | Diphtheria | -10.4 | dntb.gov.uanih.gov | Identified as a hit compound; potential for further modification and development. |
| SARS-CoV-2 (COVID-19) | COVID-19 | Not specified | researchgate.net | Identified as one of four best ligands in a virtual screening study for potential COVID-19 drugs. |
Future Research Directions and Preclinical Translational Perspectives for Bisandrographolide a
Elucidation of Remaining Mechanistic Ambiguities
The current understanding of Bisandrographolide (B10772405) A's mechanism of action is centered on its function as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. researchgate.netnih.gov Research has demonstrated that Bisandrographolide A activates TRPV4 channels with an EC50 value in the range of 790–950 nM. researchgate.netnih.gov This activation occurs in a membrane-delimited manner, suggesting a direct interaction with the channel or a closely associated membrane component. researchgate.netnih.gov Notably, this action is highly specific, as the compound does not activate or block the related channels TRPV1, TRPV2, or TRPV3. researchgate.netnih.gov This specificity is a key differentiator from andrographolide (B1667393), the most abundant diterpenoid in Andrographis paniculata, which does not exhibit activity on these TRPV channels. researchgate.netnih.gov
The activation of TRPV4, a nonselective cation channel, leads to increases in intracellular calcium and changes in transmembrane voltage, which are known to influence a wide array of cellular processes, including inflammation, vascular tone, and immune responses. researchgate.net However, significant mechanistic ambiguities remain. Future research must prioritize the following areas:
Downstream Signaling Cascades: A comprehensive mapping of the intracellular signaling pathways triggered by this compound-mediated TRPV4 activation is required. It is crucial to understand how this initial event translates into the observed anti-inflammatory and immunomodulatory effects.
TRPV4-Independent Mechanisms: While TRPV4 activation is a primary mechanism, the possibility of other molecular targets cannot be excluded. Some evidence suggests potential interactions with proteins like CD81, which could contribute to its biological activity profile. Investigating these alternative or parallel mechanisms is essential for a complete understanding.
Cell-Type Specificity: The functional consequences of TRPV4 activation can vary significantly between different cell types (e.g., endothelial cells, immune cells, keratinocytes). Preclinical studies should aim to dissect these cell-specific responses to better predict the compound's physiological and pathological effects.
Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents in Preclinical Models
The combination of natural compounds with conventional therapeutic agents is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. nih.gov While direct preclinical studies on the synergistic effects of this compound are limited, research on the related compound andrographolide provides a strong rationale for pursuing this avenue. Andrographolide has demonstrated significant synergistic potential with both conventional chemotherapeutics and other therapeutic agents in preclinical models. nih.govwalshmedicalmedia.com
For instance, co-administration of andrographolide with the non-steroidal anti-inflammatory drug (NSAID) meloxicam resulted in a synergistic anti-inflammatory effect in Wistar rats. walshmedicalmedia.com This enhanced activity was linked to a pharmacokinetic interaction, where andrographolide increased the maximum plasma concentration (Cmax) and half-life (T½) of meloxicam. walshmedicalmedia.com
A critical future direction is to systematically evaluate this compound in combination therapies. Preclinical studies should be designed to:
Assess synergy with standard-of-care chemotherapy agents in various cancer models.
Investigate combinations with other anti-inflammatory drugs for conditions like rheumatoid arthritis or inflammatory bowel disease.
Explore interactions with other bioactive phytochemicals from Andrographis paniculata to identify potential entourage effects.
| Combination Agent | Disease Model | Observed Synergistic Effect | Potential Mechanism |
|---|---|---|---|
| Meloxicam | Inflammation (Wistar Rats) | Enhanced anti-inflammatory activity | Pharmacokinetic interaction (increased Cmax and T½ of Meloxicam) |
| Paclitaxel | Lung Cancer (A549 cells) | Increased cancer cell apoptosis | Accumulation of reactive oxygen species (ROS) |
| Cisplatin | Ovarian Cancer | Enhanced apoptotic cell death | Modulation of apoptotic pathways |
Exploration of this compound's Role in Emerging Disease Models (Preclinical)
Initial research has highlighted the potential of this compound and its parent extracts in several disease contexts, primarily based on in vitro assays. nih.gov A crucial next step is to validate and expand upon these findings using robust preclinical in vivo models.
Future research should focus on:
Viral Infections: Given the reported anti-HIV and general antiviral properties of compounds from Andrographis paniculata, the efficacy of pure this compound should be evaluated in established preclinical models of viral diseases, including influenza, herpes simplex virus (HSV-1), and dengue fever. nih.gov
Inflammatory and Autoimmune Diseases: The compound's anti-inflammatory activity, potentially mediated by TRPV4 activation, warrants investigation in preclinical models of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Oncology: The cytotoxic effects observed in cancer cell lines need to be translated into in vivo studies using xenograft or syngeneic tumor models to assess anti-tumor efficacy, impact on tumor microenvironment, and potential anti-metastatic properties.
Advanced Preclinical Models for Efficacy and Pharmacokinetic Studies
A significant barrier to the clinical translation of many phytochemicals is the poor correlation between traditional preclinical models (e.g., 2D cell cultures, standard animal models) and human clinical outcomes. Advanced preclinical models that more accurately recapitulate human physiology and disease are essential for generating meaningful data.
Future studies on this compound should leverage:
Patient-Derived Xenografts (PDX): For oncology research, PDX models, which involve implanting patient tumor tissue into immunodeficient mice, maintain the heterogeneity and stromal architecture of the original tumor, offering a more predictive platform for efficacy testing. embopress.orgbiorxiv.org
Organoid Models: Three-dimensional (3D) organoids derived from patient tumors (PDTOs) or healthy tissue can be used for higher-throughput screening of efficacy and for studying mechanisms in a more physiologically relevant context than 2D cultures. embopress.orgbiorxiv.org
Humanized Mouse Models: To study immunomodulatory effects, mouse models engrafted with human immune system components are invaluable for assessing the interaction of this compound with human immune cells in an in vivo setting.
Furthermore, detailed pharmacokinetic (PK) studies are imperative. The related compound andrographolide is known for its poor oral bioavailability, rapid metabolism, and dose-dependent absorption. nih.govmedcraveonline.com It is highly probable that this compound, being a larger molecule, faces similar or more pronounced challenges. Therefore, comprehensive PK profiling in relevant animal models is a prerequisite for further development.
Development of Novel Delivery Systems for Enhanced Preclinical Efficacy
The therapeutic potential of this compound is likely constrained by suboptimal physicochemical properties leading to poor bioavailability, similar to what has been extensively documented for andrographolide. medcraveonline.comnih.gov Overcoming these limitations through advanced drug delivery systems is a critical translational step. mdpi.com
The development of nanoformulations for andrographolide has shown great promise in improving its solubility, stability, and pharmacokinetic profile. biointerfaceresearch.comnih.gov These strategies are directly applicable to this compound. Future research should focus on designing and testing various delivery platforms to enhance its preclinical performance.
| Delivery System | Description | Key Advantages for Preclinical Efficacy |
|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable polymer matrix encapsulating the compound. | Provides sustained release, protects the drug from degradation, improves bioavailability. |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers with a solid lipid core. | Enhances oral bioavailability, offers controlled release, good biocompatibility. |
| Liposomes | Vesicles composed of a lipid bilayer. | Improves solubility of lipophilic drugs, can be surface-modified for targeting. |
| Nanoemulsions / SMEEDS | Oil-in-water dispersions stabilized by surfactants (Self-Micro Emulsifying Drug Delivery System). | Significantly enhances solubility and oral absorption of poorly soluble compounds. |
| Hydrogels | Crosslinked polymer networks that can hold large amounts of water. | Suitable for localized and sustained delivery in specific tissues. |
By systematically addressing these research areas—from fundamental mechanism to advanced drug delivery—the scientific community can effectively navigate the preclinical pathway for this compound, unlocking its full therapeutic potential for future clinical applications.
Q & A
Q. What experimental methods are standard for characterizing Bisandrographolide A’s physicochemical and pharmacological properties?
To assess purity and structure, combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . For pharmacological activity, use in vitro assays (e.g., enzyme inhibition, receptor binding) and in silico tools like molecular docking (e.g., AutoDock Vina, SwissDock) to predict interactions with targets (e.g., TRPV4 channels, HIV-1 protease) . Include dose-response curves and IC50/EC50 calculations for potency evaluation.
Q. How should researchers design experiments to validate this compound’s bioactivity in cellular or animal models?
Use controlled in vitro studies with cell lines relevant to the target disease (e.g., cancer, viral infection). For in vivo validation, select animal models with genetic or pathological relevance to the disease mechanism. Ensure proper randomization, blinding, and statistical power analysis to minimize bias. Include positive controls (e.g., known inhibitors) and vehicle controls to confirm specificity .
Q. What methodologies are critical for assessing this compound’s pharmacokinetics (ADME) in preclinical studies?
Employ in vitro assays for solubility (shake-flask method), permeability (Caco-2 cell model), and metabolic stability (microsomal incubation). Use in silico tools like SwissADME to predict drug-likeness and rule-of-five compliance. For in vivo studies, conduct plasma concentration-time profiling via LC-MS/MS and calculate parameters like bioavailability (F%) and half-life (t1/2) .
Q. How can researchers address inconsistencies in reported ADME properties of this compound?
Replicate studies under standardized conditions (pH, temperature, solvent system) and validate assays with reference compounds. Compare results across multiple in silico platforms (e.g., pkCSM, ADMETLab) to identify consensus or outliers. Publish raw data (e.g., solubility curves, metabolic degradation rates) to enable cross-lab verification .
Q. What ethical and regulatory considerations apply to studies involving this compound?
Obtain institutional ethics approval for animal or human tissue use. Follow OECD guidelines for preclinical toxicity testing (acute, subchronic doses) and document compliance with ARRIVE 2.0 or similar reporting standards. For human cell lines, ensure informed consent and data anonymization .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy (e.g., antiviral vs. poor solubility) be reconciled?
Perform structure-activity relationship (SAR) studies to identify pharmacophores responsible for bioactivity. Use prodrug strategies or nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance solubility without altering therapeutic effects. Validate improvements via parallel in vitro (e.g., viral load reduction) and pharmacokinetic assays .
Q. What advanced techniques are recommended to elucidate this compound’s mechanism of action (MoA)?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by treatment. Use CRISPR-Cas9 knockout models to confirm target involvement. For TRPV4 channel activation, employ patch-clamp electrophysiology to measure ion flux changes .
Q. How can researchers optimize this compound’s pharmacokinetic profile for clinical translation?
Conduct metabolic engineering via deuterium incorporation to slow hepatic degradation. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure and guide dosing regimens. Partner with medicinal chemists to synthesize analogs with improved LogP and polar surface area .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous datasets?
Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling to integrate in vitro, in vivo, and in silico data. For synergy studies (e.g., with antiretrovirals), calculate combination indices via the Chou-Talalay method .
Q. How should researchers prioritize follow-up studies when molecular docking predicts this compound’s binding to multiple targets (e.g., TRPV4, HIV-1 protease)?
Rank targets by binding affinity (ΔG values) and biological relevance to the disease. Validate top candidates using surface plasmon resonance (SPR) for binding kinetics and functional assays (e.g., protease inhibition). Use gene ontology (GO) enrichment analysis to identify pathways most impacted by multi-target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
